5-Methyl-1,3-diphenyl-1H-1,2,4-triazole
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Overview
Description
5-Methyl-1,3-diphenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization with an appropriate reagent . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yield and scalability . These methods often utilize heterogeneous catalysts to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
5-Methyl-1,3-diphenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit enzymes such as aromatase, which is involved in the synthesis of estrogen . This inhibition can lead to reduced proliferation of cancer cells. The compound’s ability to form hydrogen bonds with various targets enhances its pharmacokinetic and pharmacological properties .
Comparison with Similar Compounds
1,2,3-Triazole: Another member of the triazole family, known for its use in click chemistry.
1,2,4-Triazole: Similar to 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole but with different substituents, leading to varied chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential use in drug development make it a compound of significant interest in medicinal chemistry .
Properties
CAS No. |
1025-89-4 |
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Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-methyl-1,3-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3/c1-12-16-15(13-8-4-2-5-9-13)17-18(12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
GDYDLKDQIOOXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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